
TQB3616: A Technical Overview of its Molecular
Targets in Breast Cancer

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Culmerciclib

Cat. No.: B10830849 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
TQB3616 is an orally administered, novel, and potent small-molecule inhibitor of Cyclin-

Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6).[1][2] In the landscape of

breast cancer therapeutics, particularly for hormone receptor-positive (HR+), human epidermal

growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer, CDK4/6

inhibitors have emerged as a standard of care.[3] TQB3616 distinguishes itself through its

potent antitumor activity, demonstrating potential for greater efficacy in preclinical models when

compared to other approved CDK4/6 inhibitors.[1][2] This technical guide provides an in-depth

overview of the molecular targets of TQB3616 in breast cancer, supported by quantitative data,

detailed experimental protocols, and visualizations of the key signaling pathways and

experimental workflows.

Core Molecular Targets and Mechanism of Action
The primary molecular targets of TQB3616 are CDK4 and CDK6, serine/threonine kinases that

play a pivotal role in the regulation of the cell cycle.[3][4] In HR+ breast cancer, the cyclin D-

CDK4/6-retinoblastoma (Rb) pathway is often dysregulated, leading to uncontrolled cell

proliferation.[2]

TQB3616 exerts its therapeutic effect by binding to the ATP-binding pocket of CDK4 and

CDK6, inhibiting their kinase activity. This action prevents the phosphorylation of the
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retinoblastoma protein (Rb).[3] In its active, hypophosphorylated state, Rb binds to the E2F

family of transcription factors, sequestering them and preventing the transcription of genes

required for the transition from the G1 phase to the S phase of the cell cycle.[3] By maintaining

Rb in its active state, TQB3616 effectively induces a G1 cell cycle arrest, thereby inhibiting the

proliferation of cancer cells.[1][3]

Preclinical studies have shown that TQB3616 leads to a profound reduction in the

phosphorylation of Rb at Serine 807/811.[1][2] Furthermore, unlike some other CDK4/6

inhibitors, TQB3616 has also been observed to promote apoptosis, or programmed cell death,

contributing to its enhanced tumor-killing effects.[1][2]
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TQB3616 Mechanism of Action in HR+ Breast Cancer
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Preclinical Evaluation Workflow for TQB3616
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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